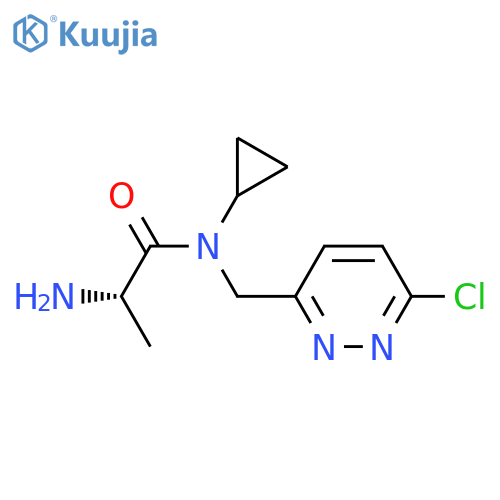

Cas no 1354009-69-0 ((S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide)

(S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide 化学的及び物理的性質

名前と識別子

-

- (S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide

- (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropylpropanamide

- (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-cyclopropylpropanamide

-

- MDL: MFCD21097629

- インチ: 1S/C11H15ClN4O/c1-7(13)11(17)16(9-3-4-9)6-8-2-5-10(12)15-14-8/h2,5,7,9H,3-4,6,13H2,1H3/t7-/m0/s1

- InChIKey: ZJSVTDRTWJUBKK-ZETCQYMHSA-N

- SMILES: C(N(CC1=NN=C(Cl)C=C1)C1CC1)(=O)[C@@H](N)C

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 5

(S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD502542-1g |

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-cyclopropylpropanamide |

1354009-69-0 | 97% | 1g |

¥11725.0 | 2023-04-02 | |

| Chemenu | CM498625-1g |

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-cyclopropylpropanamide |

1354009-69-0 | 97% | 1g |

$1695 | 2023-03-27 | |

| Fluorochem | 087087-500mg |

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-propionamide |

1354009-69-0 | 500mg |

£1,111.00 | 2023-04-17 | ||

| Fluorochem | 087087-500mg |

S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-propionamide |

1354009-69-0 | 500mg |

£854.00 | 2022-03-01 |

(S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

(S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMideに関する追加情報

Compound Introduction: (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide (CAS No. 1354009-69-0)

The compound (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide, identified by its CAS number 1354009-69-0, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyridazine moiety and a cyclopropyl group in its molecular framework contributes to its distinct pharmacophoric properties, making it a valuable candidate for further investigation in drug discovery.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of heterocyclic compounds, which exhibit a wide range of biological functions. The pyridazine ring, characterized by its nitrogen-rich structure, is known for its role in various pharmacological applications. Its incorporation into the molecular scaffold of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide enhances its potential as an intermediate in the synthesis of bioactive molecules. Moreover, the cyclopropyl group introduces rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets.

The stereochemical configuration of this compound, specifically the (S) configuration at the chiral center, is crucial for its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their optical isomers, making the precise control of stereochemistry essential for therapeutic efficacy. The synthesis and characterization of enantiomerically pure forms of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide have been areas of active research, aiming to optimize its pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The chloro-substituent on the pyridazine ring in our compound further modulates its electronic properties, enhancing interactions with biological targets. This feature makes it an attractive scaffold for designing molecules with improved binding affinity and specificity.

The cyclopropyl group in the molecule also plays a critical role in determining its biological activity. Cyclopropane motifs are known to increase metabolic stability and improve oral bioavailability, which are crucial factors for drug development. The incorporation of this group into the amide backbone of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide contributes to its structural stability and enhances its potential as a lead compound for further optimization.

In the context of drug discovery, the development of novel intermediates like (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide is essential for creating innovative therapeutic agents. The combination of a chiral amide with a heterocyclic core provides a versatile platform for designing molecules with tailored biological activities. Researchers are exploring various synthetic routes to optimize the production of this compound, aiming to achieve high yields and purity levels suitable for preclinical and clinical studies.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in agrochemicals and specialty chemicals. The ability to modify its molecular framework allows for the development of derivatives with enhanced properties suitable for different industrial applications. This versatility underscores the importance of investing in research and development efforts focused on such multifunctional compounds.

The synthesis of complex molecules like (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide requires advanced chemical methodologies and precise control over reaction conditions. Modern synthetic techniques, including asymmetric catalysis and flow chemistry, have enabled researchers to achieve high enantiomeric purity and scalability in production. These advancements have opened new avenues for exploring the therapeutic potential of chiral amides and heterocyclic derivatives.

In conclusion, the compound (S)-2-Amino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionamide (CAS No. 1354009-69-0) represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including the presence of a pyridazine moiety and a cyclopropyl group, make it a valuable candidate for further investigation in drug discovery. The stereochemical configuration and functional groups present in this molecule contribute to its potential as an intermediate in the synthesis of bioactive agents with diverse therapeutic applications.

1354009-69-0 ((S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide) Related Products

- 2171847-73-5(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)

- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)

- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)

- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)

- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)

- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)

- 761438-38-4(ALK inhibitor 2)